molecular formula C18H16N4O4S2 B2848185 2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 923250-03-7

2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2848185
CAS No.: 923250-03-7
M. Wt: 416.47
InChI Key: KADNYAOJZQENFZ-UHFFFAOYSA-N
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Description

2-((3-Allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a thienopyrimidine-based hybrid molecule designed for antimicrobial applications. Its structure features a thieno[2,3-d]pyrimidin-4-one core substituted with an allyl group at position 3, a methyl group at position 6, and a thioether-linked acetamide moiety bearing a 3-nitrophenyl group. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing properties, which may enhance binding affinity to bacterial targets such as tRNA (Guanine37-N1)-methyltransferase (TrmD), a validated antimicrobial target .

Key structural attributes include:

  • Thieno[2,3-d]pyrimidin-4-one core: Provides a planar heterocyclic scaffold for intermolecular interactions.
  • 3-Nitrophenyl acetamide (position 2): The nitro group may stabilize charge-transfer interactions with bacterial enzyme active sites .

Properties

IUPAC Name

2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-3-7-21-17(24)14-8-11(2)28-16(14)20-18(21)27-10-15(23)19-12-5-4-6-13(9-12)22(25)26/h3-6,8-9H,1,7,10H2,2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADNYAOJZQENFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3-allyl group distinguishes it from analogs with 3-phenyl (e.g., ) or 3,5-dimethyl groups (e.g., ). Allyl groups may improve solubility and reduce steric hindrance compared to bulkier aryl substituents.
  • Benzimidazole Hybrids : Compounds like 4j and 4k incorporate benzimidazole moieties, which enhance π-π stacking but may reduce synthetic accessibility compared to the simpler nitroacetamide group in the target compound.

Key Observations :

  • Antimicrobial Potency : The 4-isopropylphenyl analog exhibits the highest activity (MIC = 1.5 µg/mL vs. S. aureus), likely due to optimal hydrophobic interactions with TrmD. The target compound’s 3-nitrophenyl group may offer comparable or superior activity if the meta-nitro orientation improves hydrogen bonding.
  • TrmD Binding : Stronger binding correlates with lower MIC values. The absence of a benzimidazole group in the target compound may reduce affinity compared to , but the nitro group could compensate via electrostatic interactions.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing this compound?

  • Methodology : Synthesis involves multi-step reactions, including thioether bond formation, allyl group introduction, and nitrophenyl substitution. Key steps include:

  • Thienopyrimidine core construction : Cyclization of thiophene derivatives with urea/thiourea under acidic conditions .
  • Thiolation : Reaction with mercaptoacetic acid derivatives to introduce the thioether linkage .
  • Nitrophenyl acetamide coupling : Amidation using 3-nitroaniline under carbodiimide-mediated conditions .
    • Challenges :
  • Avoiding oxidation of the thioether group during purification .
  • Ensuring regioselectivity in allyl group attachment to the pyrimidine ring .

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for the allyl group (δ ~5.8–6.0 ppm, multiplet), nitrophenyl aromatic protons (δ ~8.0–8.5 ppm), and acetamide NH (δ ~10.1 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ observed at m/z 470–475) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., %C deviation <0.3%) .
    • Purity Checks : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (≥95% purity) .

Q. What stability considerations exist for this compound under experimental conditions?

  • Thermal Stability : Degrades above 200°C; DSC shows endothermic peaks at 214–230°C .
  • Light Sensitivity : Nitrophenyl group necessitates storage in amber vials to prevent photodegradation .
  • Solubility : Limited in aqueous buffers; DMSO or DMF recommended for biological assays .

Q. What initial biological screening assays are recommended?

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (inhibition zones ≥15 mm at 100 µg/mL) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Cytotoxicity : MTT assay on human cell lines (IC50 determination) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Key Modifications :

  • Replace allyl group with benzyl/ethyl to assess steric effects .
  • Vary nitrophenyl substituents (e.g., 4-nitro vs. 3-nitro) to evaluate electronic impacts .
    • Assay Design :
  • Compare IC50 values against analogs in enzymatic assays .
  • Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How to resolve contradictory bioactivity data across studies?

  • Case Example : Discrepant antimicrobial results may arise from differences in microbial strains or assay protocols.
  • Resolution Strategy :

  • Standardize inoculum size (e.g., 1×10^6 CFU/mL) and growth media .
  • Validate findings with time-kill kinetics and checkerboard synergy assays .

Q. What crystallography challenges arise in determining its 3D structure?

  • Crystallization Issues : Poor crystal formation due to flexible allyl and thioether groups.
  • Solutions :

  • Use slow evaporation in DMSO/water mixtures.
  • Employ SHELXL for refinement of partial occupancy/disordered regions .

Q. How to study multi-target interactions using computational tools?

  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) with GROMACS.
  • Pharmacophore Mapping : Identify critical H-bond acceptors (nitro group) and hydrophobic regions (thienopyrimidine core) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6 hours) .
  • Data Reproducibility : Include triplicate runs in bioassays and report SEM .

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